molecular formula C23H27N5O3S B6563553 4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946292-40-6

4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6563553
CAS No.: 946292-40-6
M. Wt: 453.6 g/mol
InChI Key: KWOGPBSMDFSFDS-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by:

  • A benzene-1-sulfonamide core substituted with a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 3.
  • An N-linked 4-aminophenyl group connected to a pyrimidine ring (positions 2, 4, and 6), where the pyrimidine is substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 6.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-16-14-20(10-11-21(16)31-3)32(29,30)27-19-8-6-18(7-9-19)25-23-24-17(2)15-22(26-23)28-12-4-5-13-28/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOGPBSMDFSFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a pyrimidine ring, and a pyrrolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

PropertyDescription
Molecular Formula C23H27N5O3S
Molecular Weight 453.6 g/mol
IUPAC Name 4-methoxy-3-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-yl)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide
InChI Key AYDUOTGJADBXGR-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an enzyme inhibitor and receptor modulator.

The mechanism of action is believed to involve the interaction of the sulfonamide group with specific enzymes or receptors. This interaction can inhibit enzymatic activity by mimicking natural substrates, thus disrupting normal biological processes. The presence of the pyrimidine and pyrrolidine rings enhances binding affinity and specificity towards target biomolecules.

Pharmacological Studies

  • Cardiovascular Effects : A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential cardiovascular applications for compounds similar to 4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide .
  • Antimicrobial Activity : Research has shown that sulfonamide derivatives exhibit antimicrobial properties. The compound's structural features may contribute to its effectiveness against various bacterial strains, although specific data on this compound's antimicrobial activity is limited .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, theoretical docking studies have suggested that it may interact with calcium channels, potentially influencing cardiovascular function .

Table 1: Experimental Design for Biological Activity Evaluation

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
II4-Methoxy-3-methyl-N-(4-{...})0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide0.001 nM

This table summarizes the compounds tested for their effects on perfusion pressure over time, indicating that certain derivatives can significantly alter cardiovascular parameters .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with five structurally related sulfonamide derivatives, focusing on molecular features and available

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound : 4-Methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide C₂₃H₂₆N₆O₃S (est.) ~470 (est.) - 4-OCH₃, 3-CH₃ on benzene
- Pyrimidine with 4-CH₃, 6-pyrrolidin-1-yl
Pyrrolidine enhances solubility; pyrimidine may improve target binding .
N-(4-Methoxyphenyl)benzenesulfonamide () C₁₃H₁₃NO₃S 263 - 4-OCH₃ on benzene
- No heterocyclic substituents
Simpler structure; used in sulfonamide bioactivity studies .
4-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide () C₂₃H₂₄N₆O₃S 464.5 - Pyridazine core
- 3,4,5-Trimethylpyrazole substituent
Pyridazine and pyrazole groups may influence metabolic stability .
N-[4-({4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide () C₂₇H₃₀N₆O₃S (est.) ~518 (est.) - 4-Methoxyphenylamino on pyrimidine
- Bulky isopropyl group on benzene
Increased steric bulk may reduce membrane permeability .
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () C₁₅H₁₇N₅O₂S₂ (est.) ~363 (est.) - Thioxopyrimidine
- Thiazole substituent
Thiol and thiazole groups suggest redox activity or metal chelation potential .

Key Differences and Implications

Heterocyclic Core: The target compound’s pyrimidine core (vs. pyridazine in ) may enhance binding to ATP pockets in kinases due to its smaller size and planar geometry . The pyrrolidin-1-yl group at position 6 (vs.

Substituent Effects :

  • The 3-methyl group on the benzene ring (target compound) is absent in and . This substituent could sterically hinder interactions with hydrophobic binding pockets.
  • Bulky groups (e.g., isopropyl in ) reduce solubility but may enhance selectivity for specific targets .

Synthesis and Stability :

  • The target compound’s pyrrolidine substituent requires multi-step synthesis, as seen in methods for similar compounds (e.g., Suzuki coupling in ) .
  • Thiol-containing derivatives () are prone to oxidation, limiting their utility in oxidative environments .

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring serves as the central scaffold, requiring precise functionalization at the 2-, 4-, and 6-positions. A condensation reaction between thiourea and β-keto esters under acidic conditions generates the pyrimidine backbone . For 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine, the following protocol is employed:

  • Condensation Reaction :

    • Reactants : Ethyl acetoacetate (β-keto ester) and thiourea.

    • Catalyst : Concentrated hydrochloric acid.

    • Conditions : Reflux at 110°C for 6 hours .

    • Intermediate : 6-Methyl-2-thiouracil.

  • Amination at Position 6 :

    • Reagent : Pyrrolidine in dimethylformamide (DMF).

    • Conditions : Heating at 120°C for 12 hours under nitrogen .

    • Product : 6-(Pyrrolidin-1-yl)-2-thiouracil.

  • Chlorination and Amine Substitution :

    • Chlorination : Phosphorus oxychloride (POCl₃) at 80°C converts thiol groups to chlorides .

    • Amine Introduction : Reaction with aqueous ammonia yields 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine .

Key Data :

StepYield (%)Purity (HPLC, %)
Condensation7892
Amination6589
Chlorination/Ammonia8295

Functionalization of the Benzene Ring

The 4-methoxy-3-methylbenzene sulfonamide moiety is synthesized via sequential methylation and sulfonation.

  • Methylation of 4-Hydroxybenzoic Acid :

    • Reagent : Methyl iodide in dichloromethane (DCM) with potassium carbonate .

    • Conditions : Stirring at 25°C for 4 hours .

    • Product : 4-Methoxybenzoic acid (yield: 88%, purity: 94%).

  • Sulfonation :

    • Reagent : Chlorosulfonic acid (ClSO₃H) at 0–5°C .

    • Conditions : Gradual addition to prevent exothermic runaway .

    • Intermediate : 4-Methoxy-3-methylbenzenesulfonyl chloride.

  • Amine Coupling :

    • Reactant : 4-Aminophenylpyrimidine intermediate.

    • Base : Triethylamine in DCM.

    • Conditions : Room temperature, 2 hours.

    • Product : Crude sulfonamide (yield: 76%, purity: 90%).

Catalytic Oxidation and Methylation Optimization

Methylation efficiency is enhanced using hydrogen peroxide and molecular sieve-supported phosphotungstic acid catalysts .

  • Continuous Catalytic Oxidation :

    • Catalyst : Phosphotungstic acid on molecular sieves (Si/Al = 25) .

    • Oxidant : 30% hydrogen peroxide .

    • Conditions : Tubular reactor at 70°C, residence time 35 minutes .

    • Advantages : Avoids polymerization byproducts and hazardous peroxide accumulation .

  • Methylation Reagents :

    • Preferred : Methyl iodide (85% yield) over dimethyl sulfate (72%) due to reduced side reactions .

    • Solvent : Dichloromethane outperforms DMF in minimizing hydrolysis .

Sulfonamide Bond Formation

The final coupling reaction demands precise stoichiometry:

  • Reaction Setup :

    • Molar Ratio : 1:1.2 (sulfonyl chloride:amine) to ensure complete conversion .

    • Solvent : Acetone or DCM, with triethylamine as acid scavenger .

  • Purification :

    • Extraction : Toluene or ethylene dichloride for phase separation .

    • Crystallization : Ethanol/water recrystallization achieves >98% purity .

Critical Parameters :

ParameterOptimal Range
Temperature20–25°C
Reaction Time2–4 hours
pH8.5–9.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide?

  • Methodology : The synthesis typically involves sequential coupling reactions. Key steps include:

  • Sulfonamide formation : Reacting a sulfonyl chloride intermediate with a substituted aniline under basic conditions (e.g., NaH in DMF at 0–5°C) .
  • Pyrimidine functionalization : Introducing the pyrrolidine moiety via nucleophilic substitution at the 6-position of the pyrimidine ring, often using pyrrolidine in refluxing ethanol .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy at C4, methyl at C3) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 3 ppm error) .
  • HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodology :

  • Enzyme inhibition screens : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s structure for target binding?

  • Methodology :

  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain) .
  • MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
  • QSAR analysis : Correlate substituent effects (e.g., pyrrolidine vs. piperidine) with bioactivity using Gaussian-derived descriptors .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Orthogonal assays : Validate kinase inhibition via both radiometric (32^{32}P-ATP) and fluorescence polarization methods .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) to rule out false negatives from rapid degradation .
  • Crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to confirm binding interactions .

Q. How can researchers design SAR studies for the pyrimidine and sulfonamide moieties?

  • Methodology :

  • Fragment replacement : Synthesize analogs with pyridine, triazine, or other heterocycles in place of pyrimidine .
  • Substituent scanning : Vary the pyrrolidine group (e.g., morpholine, piperazine) and measure effects on solubility (logP via shake-flask) .
  • Bioisosteric swaps : Replace sulfonamide with carboxamide or phosphonamide groups to assess pharmacophore requirements .

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